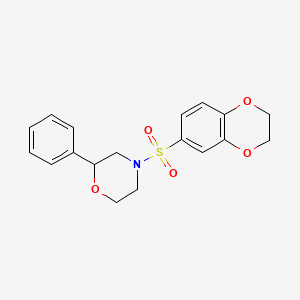

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c20-25(21,15-6-7-16-17(12-15)24-11-10-23-16)19-8-9-22-18(13-19)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMYHSWLYCMBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine typically involves multiple steps, starting with the preparation of the benzodioxine moiety. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxine. This intermediate is then sulfonated using chlorosulfonic acid to yield 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with 2-phenylmorpholine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

Oxidation: The benzodioxine moiety can be oxidized to form quinone derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying enzyme activity due to its sulfonyl group.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with its analogs:

Pharmacokinetic and Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is likely comparable to T50101 (456.51 g/mol), suggesting moderate bioavailability. Lecozotan’s higher weight (520.00 g/mol) may limit its absorption .

- The target’s morpholine group (TPSA ~40–50 Ų) may offer improved solubility over purely aromatic analogs .

- LogP and Rotatable Bonds : The compound in has a calculated LogP of 3.6 and 5 rotatable bonds, suggesting moderate lipophilicity and conformational flexibility. The target compound’s phenylmorpholine group may reduce rotatable bonds, enhancing target specificity .

Key Research Findings

Scaffold Versatility: Benzodioxine-sulfonyl derivatives exhibit broad applicability across therapeutic areas, from immunomodulation (D4476) to CNS disorders (Lecozotan) .

Substituent-Driven Activity : The choice of substituents (e.g., morpholine vs. piperazine) critically influences target selectivity and pharmacokinetics. For example, morpholine’s oxygen atom may enhance solubility compared to piperazine’s nitrogen .

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C18H21N2O5S

- Molecular Weight : 373.43 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Benzodioxine Ring : This is achieved through cyclization reactions involving catechol derivatives and sulfonyl chlorides under basic conditions.

- Sulfonamide Formation : The benzodioxine derivative is reacted with a sulfonyl chloride to introduce the sulfonamide group.

- Morpholine Coupling : The final step involves the coupling of the sulfonamide intermediate with phenylmorpholine derivatives through a nucleophilic substitution reaction.

Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on various enzymes:

- Acetylcholinesterase (AChE) : A key enzyme in neurotransmission, inhibition of AChE can have implications for treating Alzheimer's disease. The compound showed significant inhibitory activity against AChE in vitro.

- α-Glucosidase : This enzyme is involved in carbohydrate metabolism. Inhibition studies indicated that the compound could potentially serve as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 |

| α-Glucosidase | Non-competitive | 15.0 |

Antimicrobial Activity

In addition to enzyme inhibition, this compound has been evaluated for antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) values indicated promising antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The sulfonamide group enhances binding affinity to target enzymes such as AChE and α-glucosidase.

- Cell Membrane Penetration : The morpholine structure aids in cellular uptake, allowing for effective intracellular action.

Case Study 1: Alzheimer's Disease Model

In a recent study involving an Alzheimer's disease model, administration of the compound resulted in improved cognitive function scores compared to control groups. This suggests potential neuroprotective effects mediated through AChE inhibition.

Case Study 2: Diabetes Management

Another study evaluated the impact of this compound on glucose levels in diabetic rats. Results demonstrated a significant reduction in postprandial glucose levels, indicating its potential utility in managing T2DM.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine, and what key reaction conditions are critical for successful synthesis?

- Methodology : The synthesis involves two primary steps:

Sulfonylation : React 2,3-dihydro-1,4-benzodioxine with sulfonyl chloride under basic conditions (e.g., NaOH or triethylamine) in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Temperature control (0°C to room temperature) is critical to minimize side reactions .

Nucleophilic Substitution : Couple the sulfonyl intermediate with 2-phenylmorpholine. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing the transition state .

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structural integrity and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Use deuterated solvents (DMSO-d6 or CDCl3) to identify aromatic protons (δ 7.2–8.1 ppm) and morpholine methylene groups (δ 3.4–4.1 ppm) .

- HPLC : Employ a C18 column with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>95% typical).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₁₉NO₅S; exact mass 385.1056) .

Advanced Research Questions

Q. How can electrochemical methods be applied to synthesize this compound, and what advantages do they offer over traditional approaches?

- Methodology : Metal-free electrochemical sulfonylation enables direct coupling using graphite electrodes and tetrabutylammonium bromide (TBAB) as an electrolyte in acetonitrile. This method avoids toxic reagents (e.g., SOCl₂) and operates at room temperature with constant current (10 mA), achieving yields up to 82% .

- Key Advantage : Improved atom economy and reduced environmental impact compared to classical sulfonylation.

Q. What strategies address low yields in the nucleophilic substitution step during synthesis?

- Methodology :

- Base Optimization : Replace triethylamine with 1,8-diazabicycloundec-7-ene (DBU) to enhance deprotonation of the amine .

- Solvent Effects : Use DMF instead of DCM to stabilize the sulfonyl chloride intermediate and improve reaction kinetics .

- Catalysis : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate substitution rates .

Q. How should researchers resolve contradictions in biological activity data across different assay models?

- Methodology :

- Orthogonal Assays : Validate enzyme inhibition results with cell-based viability assays (e.g., MTT or ATP luminescence) to rule out assay-specific artifacts.

- Stability Testing : Monitor compound integrity in assay buffers (e.g., pH 7.4 vs. 5.0) via LC-MS to identify pH-dependent degradation .

- Concentration Gradients : Test doses aligned with physiologically relevant exposure times (e.g., 24-hour vs. acute 2-hour treatments) .

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield* | Key Advantage | Reference |

|---|---|---|---|---|

| Traditional Sulfonylation | SOCl₂, DCM, 0°C → rt, 12h | 60-75% | Established protocol | |

| Electrochemical | Graphite electrodes, TBAB, 10 mA | 82% | No metal catalysts, greener | |

| *Yields are illustrative based on analogous reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.